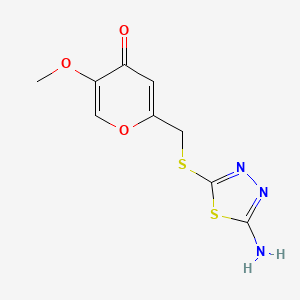

2-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-on

Übersicht

Beschreibung

The compound “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” is a derivative of 5-amino-1,3,4-thiadiazole . It has an empirical formula of C10H8N4S2 and a molecular weight of 248.33 .

Synthesis Analysis

The synthesis of similar compounds involves a three-step process. The initial step involves the reaction of amines with 2-chloroacetyl chloride. This is followed by a reaction with hydrazinecarbothioamide, and finally, carbon disulfide . The synthesis of S-alkylderivatives of 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione was achieved by reacting with bromoalkanes in an alcohol medium with an equimolecular amount of alkali .

Wissenschaftliche Forschungsanwendungen

Hemmung der Urease zur Behandlung gastrointestinaler Infektionen

Eine der herausragenden Anwendungen von Derivaten dieser Verbindung ist als Ureasehemmer. Urease ist ein Enzym, das die Umwandlung von Harnstoff in Ammoniak und Kohlendioxid katalysiert, was für das Überleben bestimmter Bakterien wie Helicobacter pylori entscheidend ist . Dieses Bakterium ist dafür bekannt, gastrointestinale Infektionen zu verursachen und ist für die Kolonisierung der Magenschleimhaut auf Urease angewiesen. Die Hemmung der Urease kann daher eine wirksame Strategie zur Behandlung von Infektionen sein, die durch H. pylori verursacht werden. Die Derivate der Verbindung haben eine hohe Aktivität gegen das Urease-Enzym gezeigt, wobei ein bestimmtes Derivat, Verbindung 7j, eine signifikante Hemmaktivität mit einem IC50 von 2,85 µM zeigte .

Medizinische Chemie: Synthese neuer Derivate

In der medizinischen Chemie dient die Verbindung als Vorläufer für die Synthese einer Reihe von N-Arylacetamid-Derivaten . Diese Derivate werden in einem mehrstufigen Verfahren unter Verwendung von Aminen, 2-Chloracetylchlorid, Hydrazincarbothioamid und Schwefelkohlenstoff synthetisiert. Die resultierenden Verbindungen werden dann auf ihr Potenzial als Ureasehemmer neben anderen Anwendungen bewertet. Dieser Syntheseprozess unterstreicht die Vielseitigkeit der Verbindung und ihre Rolle bei der Entwicklung neuer Arzneimittel.

Molekular-Docking-Studien

Die Verbindung und ihre Derivate werden in Molekular-Docking-Studien verwendet, um vorherzusagen, wie sie mit dem Urease-Enzym interagieren . Molekulares Docking ist eine rechnergestützte Technik, die die Interaktion zwischen einem kleinen Molekül und einem Protein auf atomarer Ebene simuliert, was zum Verständnis beiträgt, wie Inhibitoren an das aktive Zentrum von Enzymen binden. Diese Studien sind entscheidend für die Entwicklung von Medikamenten, die bestimmte Enzyme effektiv angreifen und hemmen können.

Forschung zu Enzymfamilien

Die Derivate der Verbindung gehören zur Enzymfamilie der Amidohydrolasen und Phosphotriesterasen, zu der auch Urease gehört . Die Forschung in dieser Enzymfamilie ist unerlässlich, um verschiedene biologische Prozesse zu verstehen und Inhibitoren zu entwickeln, die die Aktivität dieser Enzyme modulieren können. Die Derivate der Verbindung bieten ein Werkzeug zur Untersuchung der Struktur und Funktion dieser Enzyme.

Nickel-Chelat-Studien

Angesichts der Bedeutung von Nickel-Ionen im aktiven Zentrum der Urease werden die Derivate der Verbindung auch auf ihre Nickel-Chelat-Eigenschaften untersucht . Chelatoren, die an Nickel-Ionen binden können, sind von Interesse, weil sie möglicherweise die Aktivität von Nickel-abhängigen Enzymen wie Urease hemmen können. Diese Anwendung ist besonders relevant bei der Suche nach neuen Behandlungen für bakterielle Infektionen, bei denen Urease eine Rolle bei der Pathogenese spielt.

Pharmakologische Forschung

In der Pharmakologie werden die Derivate der Verbindung auf ihr Potenzial als Arzneimittelkandidaten untersucht . Ihre hohe Aktivität als Ureasehemmer macht sie zu vielversprechenden Kandidaten für weitere Evaluierungen in der Arzneimittelentwicklung, insbesondere für die Behandlung von Infektionen, die durch Urease-produzierende Bakterien verursacht werden.

Chemische Sicherheit und Handhabung

Die Verbindung ist auch im Bereich der chemischen Sicherheit und Handhabung von Interesse. Ihre physikalischen und chemischen Eigenschaften, wie z. B. die Tatsache, dass sie bei Raumtemperatur fest ist, und ihr Lagerklassencode, sind wichtig, um die geeigneten Sicherheitsmaßnahmen für ihre Verwendung in Forschungs- und Industrieumgebungen zu bestimmen .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the conversion of urea to ammonia and carbon dioxide is blocked, disrupting this cycle .

Result of Action

The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant effects on cells that rely on the urea cycle for their nitrogen metabolism, potentially leading to their death

Zukünftige Richtungen

The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” and similar compounds could involve further exploration of their potential as urease inhibitors . Additionally, the synthesis and evaluation of more derivatives could provide valuable insights into the structure-activity relationships of these compounds .

Biochemische Analyse

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting urease, the compound can alter the pH balance within cells, affecting various metabolic processes . Additionally, it may impact the expression of genes involved in ammonia detoxification and other metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one exerts its effects primarily through enzyme inhibition. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole and pyranone moieties, which interact with key amino acid residues in the enzyme’s active site. This inhibition leads to a decrease in ammonia production and subsequent alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations. These effects are consistent with its role as a urease inhibitor and its impact on ammonia production.

Dosage Effects in Animal Models

In animal models, the effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one vary with dosage. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is involved in metabolic pathways related to ammonia detoxification and urea metabolism. By inhibiting urease, the compound affects the conversion of urea to ammonia, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the overall metabolic balance within cells, influencing various biochemical processes and pathways.

Transport and Distribution

The transport and distribution of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement and accumulation in specific tissues.

Subcellular Localization

Within cells, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments where it can exert its biochemical effects.

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZBLJLTFXVHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

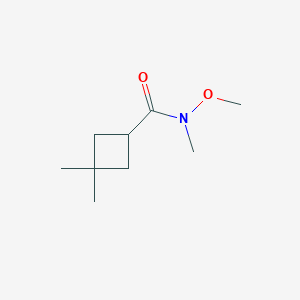

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

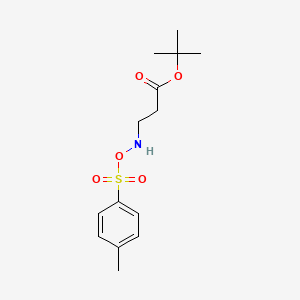

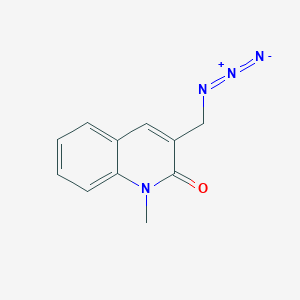

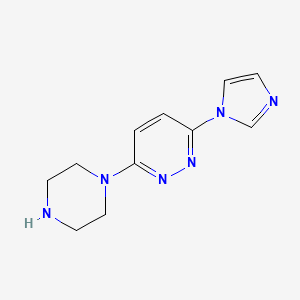

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)

![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)